molecular formula C6H11N3O2 B1625093 Amidinoproline CAS No. 35404-57-0

Amidinoproline

Cat. No.: B1625093
CAS No.: 35404-57-0
M. Wt: 157.17 g/mol
InChI Key: ZXPRYJHVDMWTMA-BYPYZUCNSA-N
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Description

Amidinoproline is a synthetic amino acid derivative that features a hybrid structure modeling key characteristics of the arginine-proline sequence. This compound is particularly significant in the field of peptide synthesis due to its unique structural properties, which allow for the introduction of unnatural amino acid residues into peptide and protein sequences. These modifications are crucial for enhancing the stability and activity of peptide hormones and therapeutic agents.

Safety and Hazards

Amidinoproline in its solid form is flammable and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO, CO2, and nitrogen oxides . Contact with strong oxidants can cause it to burn .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidinoproline can be synthesized through the modification of proline. One common method involves the use of mesitylenesulfonyl chloride to modify N-amidinoproline. The preparation of N-(mesitylenesulfonylamidino)-L-proline using the mesitylenesulfonyl derivative of 2-methylisothiourea has been demonstrated, although this process can be accompanied by partial racemization .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods to those described above. The process requires careful control of reaction conditions to minimize racemization and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Amidinoproline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Amidinoproline is unique due to its ability to model key features of the arginine-proline sequence. Similar compounds include:

Properties

IUPAC Name

(2S)-1-carbamimidoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-6(8)9-3-1-2-4(9)5(10)11/h4H,1-3H2,(H3,7,8)(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPRYJHVDMWTMA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188892
Record name Amidinoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35404-57-0
Record name Amidinoproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidinoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIDINOPROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EIW83811H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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